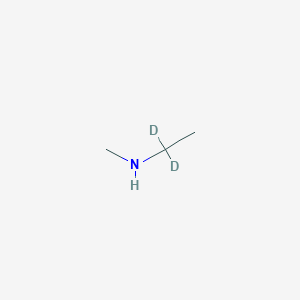

Ethyl-1,1-D2-methylamine

Übersicht

Beschreibung

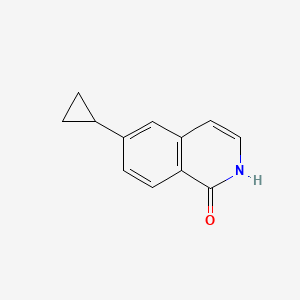

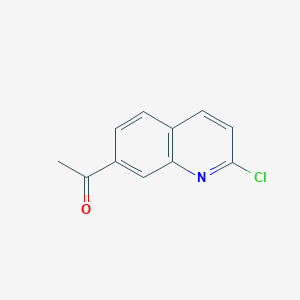

Ethyl-1,1-D2-methylamine is an organic compound that contains nitrogen . It is structurally similar to ammonia, where the nitrogen can bond up to three hydrogens, but with additional properties based on its carbon connectivity .

Molecular Structure Analysis

The molecular formula of Ethyl-1,1-D2-methylamine is C3H9N . It has an average mass of 59.110 Da and a monoisotopic mass of 59.073498 Da .Chemical Reactions Analysis

The reaction of aldehydes and ketones with ammonia or 1º-amines forms imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible .Physical And Chemical Properties Analysis

Amines are among the most demanding analytes in gas chromatography due to their basic properties . They are often volatile and basic substances .Wissenschaftliche Forschungsanwendungen

Corrosion Inhibition

A study on the synthesis and corrosion inhibition efficiency of new ethyl hydrogen phosphonate derivatives highlights the potential of ethyl and methylamine compounds in protecting metals against corrosion. These compounds showed mixed inhibition properties and adhered to the Langmuir isotherm, suggesting their utility in corrosion resistance applications (Djenane et al., 2019).

Photocatalytic Functionalization

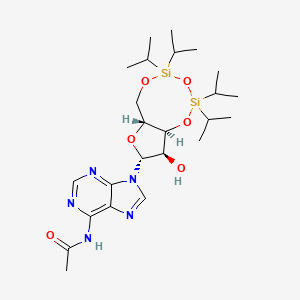

Research on the photocatalytic N-methylation of amines over Pd/TiO2 for the functionalization of heterocycles and pharmaceutical intermediates demonstrates the role of ethyl and methylamine derivatives in synthesizing pharmaceuticals and related deuterated drugs. This process allows for the creation of tertiary N-methylamines and ethyl groups under mild conditions, showcasing the importance of these compounds in medicinal chemistry (Wang et al., 2018).

Environmental Studies

A study on the occurrence of aminopolycarboxylates, including ethylenediaminetetraacetic acid (EDTA) and related compounds, in the aquatic environment of Germany underlines the environmental relevance of ethyl and methylamine derivatives. This research provides insights into the pollution levels, behavior, and impacts of these compounds in water sources, highlighting the need for monitoring and management strategies to mitigate their environmental presence (Schmidt et al., 2004).

Material Science

The use of the supercritical antisolvent (SAS) technique for preparing ethyl cellulose/methyl cellulose blends illustrates the application of ethyl and methylamine derivatives in materials science. This method enables the creation of biocompatible polymer blends for drug carriers in controlled delivery systems, offering a way to enhance the solubility of poorly water-soluble molecules (Duarte et al., 2006).

Safety and Hazards

Eigenschaften

IUPAC Name |

1,1-dideuterio-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9N/c1-3-4-2/h4H,3H2,1-2H3/i3D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIWAQLJGPBVORC-SMZGMGDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

61.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl-1,1-D2-methylamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(7-Methyl-7-azaspiro[3.5]nonan-2-yl)methanol](/img/structure/B1433815.png)

![Ethyl 6,6-difluorospiro[2.5]octane-1-carboxylate](/img/structure/B1433816.png)

![3-[(2E)-3,7-dimethyl-2,6-octadien-1-yl]-2,4-dihydroxy-6-methyl-benzoicacid](/img/structure/B1433818.png)